2-Methoxypropanal

Description

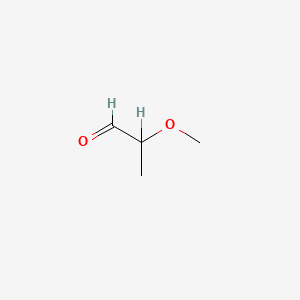

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-4(3-5)6-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVKHMQXJYFYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40976977 | |

| Record name | 2-Methoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-38-7 | |

| Record name | 2-Methoxypropanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6142-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionaldehyde, 2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006142387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxypropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40976977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxypropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxypropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxypropanal (CAS No: 6142-38-7), a methoxy-substituted aldehyde with potential applications in organic synthesis and as a building block for more complex molecules. This document details its physicochemical properties, synthesis methodologies, and available toxicological data. While direct applications in drug development and defined roles in signaling pathways are not extensively documented, this guide explores the known biological activities of structurally related compounds to provide a contextual understanding for future research. Detailed experimental protocols for its synthesis are provided as representative examples based on established chemical transformations.

Chemical and Physical Properties

2-Methoxypropanal, also known as 2-methoxypropionaldehyde, is a flammable and irritant organic compound.[1] Its core chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 6142-38-7 | [2][3][4][5][6] |

| Molecular Formula | C4H8O2 | [5] |

| Molecular Weight | 88.11 g/mol | [1][3][4] |

| IUPAC Name | 2-methoxypropanal | [1] |

| Synonyms | 2-Methoxypropionaldehyde, 2-Methoxypropional | [1][5] |

| Boiling Point | 64.7 °C @ 760 mmHg (estimated) | [7] |

| Flash Point | -23.2 °C (estimated) | [7] |

| Density | 0.956 g/cm³ @ 15 °C | [8] |

| Vapor Pressure | 162.6 mmHg @ 25 °C (estimated) | [7] |

| logP (o/w) | -0.300 (estimated) | [7] |

| InChI Key | HZVKHMQXJYFYRF-UHFFFAOYSA-N | |

| SMILES | CC(C=O)OC | [3] |

Synthesis of 2-Methoxypropanal

The synthesis of 2-methoxypropanal can be achieved through several routes, primarily involving the oxidation of the corresponding alcohol, 2-methoxy-1-propanol, or the hydroformylation of methyl vinyl ether.

Oxidation of 2-Methoxy-1-propanol

Experimental Protocol: Oxidation of a Primary Alcohol

This protocol is a generalized procedure and should be adapted and optimized for the specific substrate, 2-methoxy-1-propanol.

Materials:

-

2-Methoxy-1-propanol

-

Pyridinium chlorochromate (PCC) or other mild oxidizing agent

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Apparatus for filtration and solvent evaporation

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

To this stirred suspension, add a solution of 2-methoxy-1-propanol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methoxypropanal.

-

Purify the crude product by distillation.

References

- 1. 2-Methoxypropanal | C4H8O2 | CID 110788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 10-F764614 - 2-methoxypropanal | 6142-38-7 | CymitQuimica [cymitquimica.com]

- 3. 2-Methoxypropanal | 6142-38-7 | GAA14238 | Biosynth [biosynth.com]

- 4. 6142-38-7|2-Methoxypropanal|BLD Pharm [bldpharm.com]

- 5. Page loading... [guidechem.com]

- 6. a2bchem.com [a2bchem.com]

- 7. 2-methoxypropionaldehyde, 6142-38-7 [thegoodscentscompany.com]

- 8. 3-METHOXY-PROPIONALDEHYDE | 2806-84-0 [chemicalbook.com]

An In-depth Technical Guide to 2-Methoxypropanal: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropanal, a carbonyl compound featuring both an aldehyde and an ether functional group, serves as a key intermediate in various chemical syntheses. Its structural characteristics and reactivity make it a molecule of interest in the development of new chemical entities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies for 2-methoxypropanal, tailored for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

2-Methoxypropanal, systematically named according to IUPAC nomenclature, possesses a straightforward aliphatic structure. The presence of a chiral center at the second carbon atom gives rise to two stereoisomers, (R)- and (S)-2-methoxypropanal.

Key Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 2-methoxypropanal | [1] |

| Synonyms | 2-Methoxypropionaldehyde | [1] |

| CAS Number | 6142-38-7 | [1] |

| Molecular Formula | C4H8O2 | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| Canonical SMILES | CC(C=O)OC | [1] |

Synthesis of 2-Methoxypropanal

A common synthetic route to 2-methoxypropanal involves the oxidation of its corresponding primary alcohol, 2-methoxy-1-propanol.

Experimental Protocol: Oxidation of 2-Methoxy-1-propanol

This protocol describes the oxidation of 2-methoxy-1-propanol to 2-methoxypropanal using tripropylammonium fluorochromate (TPAFC) as the oxidizing agent.[2]

Materials:

-

2-Methoxy-1-propanol

-

Tripropylammonium fluorochromate (TPAFC)

-

Sulfuric acid

-

Aqueous acetic acid

-

Spectrophotometer

Procedure:

-

Prepare solutions of 2-methoxy-1-propanol and TPAFC in an aqueous acetic acid medium.

-

Initiate the reaction by mixing the reactants in the presence of sulfuric acid.

-

Monitor the progress of the reaction spectrophotometrically by following the disappearance of the TPAFC chromophore.

-

Maintain a constant temperature throughout the reaction. The reaction kinetics can be studied at various temperatures (e.g., 292-318 K) to determine activation parameters.[2]

-

Upon completion of the reaction, the product, 2-methoxypropanal, can be isolated and purified using standard organic chemistry techniques such as distillation or chromatography.

Logical Workflow for the Synthesis of 2-Methoxypropanal:

References

An In-depth Technical Guide to the Synthesis and Natural Occurrence of 2-Methoxypropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and natural occurrence of 2-methoxypropanal, a methoxylated aldehyde with potential applications in various scientific fields. This document details synthetic routes, experimental protocols, and explores its putative presence in natural sources and potential biosynthetic pathways.

Chemical Properties and Identification

2-Methoxypropanal is a chemical compound with the molecular formula C₄H₈O₂ and a molecular weight of 88.11 g/mol .[1][2] Key physical and chemical properties are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂ | [1][2] |

| Molecular Weight | 88.11 g/mol | [1] |

| CAS Number | 6142-38-7 | [2] |

| Boiling Point | 64.7 °C at 760 mmHg | [2] |

| Density | 0.893 g/cm³ | [2] |

| Canonical SMILES | CC(C=O)OC | [2] |

Synthesis of 2-Methoxypropanal

The primary and most practical synthetic route to 2-methoxypropanal is the oxidation of its corresponding primary alcohol, 2-methoxy-1-propanol. This precursor can be synthesized from commercially available starting materials.

Part 1: Synthesis of the Precursor, (R)-(-)-2-Methoxypropanol

A detailed experimental protocol for the synthesis of (R)-(-)-2-methoxypropanol from (R)-(+)-2-methoxypropionic acid has been reported.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 500 mg (4.66 mmol) of (R)-(+)-2-methoxypropionic acid in 10 ml of dichloromethane at 0 °C under an argon atmosphere, slowly add 858 μL (8.39 mmol, 1.8 eq.) of borane/dimethyl sulfide complex.[3]

-

Reaction: Stir the reaction mixture overnight at room temperature.[3]

-

Workup: Add 2M aqueous sodium hydroxide solution dropwise. Perform a phase separation and extract the aqueous phase with dichloromethane.[3]

-

Purification: Combine the organic phases, dry over sodium sulfate, filter, and concentrate under reduced pressure.[3]

Quantitative Data:

| Starting Material | Reagent | Product | Yield |

| (R)-(+)-2-Methoxypropionic Acid | Borane/dimethyl sulfide complex | (R)-(-)-2-Methoxypropanol | Quantitative (490 mg) |

Part 2: Oxidation of 2-Methoxy-1-propanol to 2-Methoxypropanal

The oxidation of 2-methoxy-1-propanol to 2-methoxypropanal can be achieved using various oxidizing agents. A kinetic study has been conducted using tripropylammonium fluorochromate (TPAFC), demonstrating the feasibility of this transformation.[4] While a specific preparative protocol with TPAFC is not detailed, a general procedure can be adapted from standard oxidation methods.

Experimental Protocol (Adapted from a kinetic study):

-

Reaction Mixture: In a suitable reaction vessel, dissolve 2-methoxy-1-propanol in a solvent mixture of acetic acid and water.[4]

-

Oxidation: Add a solution of tripropylammonium fluorochromate (TPAFC) in the presence of sulfuric acid.[4]

-

Monitoring: The reaction progress can be monitored spectrophotometrically.[4]

-

Workup and Purification: Upon completion, the reaction mixture would typically be neutralized, extracted with an organic solvent, and the product purified by distillation or chromatography.

Quantitative Data (from kinetic study):

The reaction is first order with respect to both 2-methoxy-1-propanol and TPAFC.[4] The rate of reaction increases with a decrease in the polarity of the solvent.[4] Activation parameters for the reaction have been calculated, with a negative entropy of activation suggesting a rigid transition state.[4]

Synthesis Workflow Diagram:

Caption: Synthetic pathway to 2-methoxypropanal.

Natural Occurrence and Biosynthesis

Direct evidence for the natural occurrence of 2-methoxypropanal is currently limited. However, its precursor, 2-methoxy-1-propanol, has been reported as a volatile compound in mango (Mangifera indica).[5] This suggests the potential for its enzymatic oxidation to 2-methoxypropanal within the plant.

Numerous volatile compounds have been identified in various parts of the mango plant, including the fruit and flowers.[6][7][8][9] While these studies have not explicitly identified 2-methoxypropanal, the presence of its precursor alcohol makes it a plausible, yet unconfirmed, natural product.

Plausible Biosynthetic Pathway

The biosynthesis of methoxylated compounds in plants is a complex process. Generally, a hydroxyl group on a precursor molecule is methylated by a methyltransferase enzyme, often using S-adenosyl methionine (SAM) as the methyl donor.[10][11][12][13] In the case of 2-methoxypropanal, a plausible biosynthetic pathway could involve the following steps:

-

Formation of a Propanol Backbone: A three-carbon backbone, likely derived from amino acid or carbohydrate metabolism, is formed.

-

Hydroxylation: A hydroxyl group is introduced at the C-2 position of the propane skeleton.

-

Methylation: A methyltransferase enzyme catalyzes the transfer of a methyl group from SAM to the hydroxyl group at C-2, forming 2-methoxy-1-propanol.

-

Oxidation: An alcohol dehydrogenase or a similar oxidase enzyme converts the primary alcohol at C-1 of 2-methoxy-1-propanol to the corresponding aldehyde, 2-methoxypropanal.

Plausible Biosynthetic Pathway Diagram:

Caption: A plausible biosynthetic pathway for 2-methoxypropanal.

Biological Activity

There is limited information available on the specific biological activities of 2-methoxypropanal. However, the biological activities of other methoxylated compounds and aldehydes have been studied. For instance, various methoxylated N-aryl-1-hydroxynaphthalene-2-carboxanilides have been investigated as potential anti-invasive agents.[14] Additionally, the influence of the aldehyde functional group on the biological activity of other molecules has been noted, with unsaturated aldehydes showing greater bactericidal activity than their corresponding carboxylic acids in some cases.[15] The biological effects of methoxyaldehydes are an area that warrants further investigation.

Conclusion

This technical guide has synthesized the available information on 2-methoxypropanal, providing a detailed overview of its synthesis, potential natural occurrence, and plausible biosynthetic pathways. The provided experimental protocols and structured data aim to support researchers and scientists in their work with this compound. Further research is needed to confirm its natural occurrence, elucidate its specific biosynthetic pathway, and explore its potential biological activities.

References

- 1. 2-Methoxypropanal | C4H8O2 | CID 110788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxypropanal|lookchem [lookchem.com]

- 3. (R)-(-)-2-Methoxypropanol synthesis - chemicalbook [chemicalbook.com]

- 4. ijpcsonline.com [ijpcsonline.com]

- 5. 2-Methoxy-1-propanol | C4H10O2 | CID 14846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Aromatic Characterization of Mangoes (Mangifera indica L.) Using Solid Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry and Olfactometry and Sensory Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. pure.mpg.de [pure.mpg.de]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxypropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methoxypropanal (CAS No. 6142-38-7). Due to the limited availability of detailed experimental data for this specific compound, this document synthesizes information from various sources, including analogous compounds, to offer a thorough understanding for research and drug development applications. This guide includes tabulated physical and chemical data, general experimental protocols for its synthesis, purification, and analysis, and visualizations to illustrate key processes.

Introduction

2-Methoxypropanal, also known as 2-methoxypropionaldehyde, is an organic compound with the molecular formula C₄H₈O₂. Its structure, featuring both an aldehyde and an ether functional group, makes it a potentially valuable, albeit under-documented, building block in organic synthesis. The aldehyde group serves as a reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the methoxy group can influence the molecule's solubility and electronic properties. This guide aims to consolidate the available information on 2-Methoxypropanal to support its potential application in research and development.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of 2-Methoxypropanal are summarized in the table below. It is important to note that some values, such as the boiling point, show variability across different sources, and a definitive experimental melting point has not been found in the reviewed literature.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₂ | [1][2][3][4] |

| Molecular Weight | 88.11 g/mol | [1][3][4] |

| CAS Number | 6142-38-7 | [1][2][3][4] |

| Boiling Point | 64.7 °C at 760 mmHg | [2] |

| 78-80 °C | [3] | |

| Density | 0.893 g/cm³ | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in water. | Inferred from structure |

| LogP | 0.22020 | [2] |

| Vapor Pressure | 1.41E-12 mmHg at 25°C | [2] |

Spectral Data

1H NMR Spectroscopy

A proton NMR spectrum of 2-Methoxypropanal would be expected to show the following signals:

-

Aldehydic Proton (CHO): A singlet or a doublet (if coupled to the adjacent methine proton) in the downfield region, typically between δ 9-10 ppm.

-

Methine Proton (CH): A quartet or multiplet, coupled to the methyl and aldehydic protons, likely in the region of δ 3.5-4.5 ppm.

-

Methoxy Protons (OCH₃): A sharp singlet at approximately δ 3.3-3.6 ppm.

-

Methyl Protons (CH₃): A doublet, coupled to the methine proton, in the upfield region around δ 1.1-1.4 ppm.

13C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to display four distinct signals:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, characteristic of aldehydes, around δ 190-205 ppm.

-

Methine Carbon (CH-O): A signal in the range of δ 70-85 ppm.

-

Methoxy Carbon (OCH₃): A signal around δ 55-60 ppm.

-

Methyl Carbon (CH₃): A signal in the upfield region, typically δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methoxypropanal would be characterized by the following key absorption bands:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption in the fingerprint region, likely between 1080-1150 cm⁻¹.

-

C-H Stretch (Alkyl): Absorptions in the 2850-3000 cm⁻¹ region.

Chemical Reactivity and Potential Synthetic Applications

While specific reaction protocols for 2-Methoxypropanal are scarce, its chemical behavior can be inferred from the reactivity of other α-alkoxy aldehydes. The aldehyde functionality is a versatile handle for various organic transformations.

-

Oxidation: 2-Methoxypropanal can be oxidized to 2-methoxypropanoic acid using standard oxidizing agents such as potassium permanganate or chromic acid.

-

Reduction: The aldehyde can be reduced to 2-methoxy-1-propanol using reducing agents like sodium borohydride or lithium aluminum hydride.

-

Nucleophilic Addition: The carbonyl group is susceptible to attack by a wide range of nucleophiles, including Grignard reagents, organolithium compounds, and enolates (e.g., in aldol reactions), to form new carbon-carbon bonds.

-

Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into a variety of substituted alkenes.

-

Reductive Amination: 2-Methoxypropanal can be converted to the corresponding amine via reaction with ammonia or a primary/secondary amine in the presence of a reducing agent.

Experimental Protocols (General Methodologies)

The following sections provide detailed, generalized experimental protocols for the synthesis, purification, and analysis of 2-Methoxypropanal, based on established methodologies for similar compounds. These are not validated protocols for 2-Methoxypropanal and should be adapted and optimized for specific laboratory conditions.

Synthesis: Oxidation of 2-Methoxy-1-propanol

The synthesis of 2-Methoxypropanal can be achieved through the oxidation of the corresponding primary alcohol, 2-methoxy-1-propanol. Two common and effective methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, which are known for their mild conditions and high yields.

Materials:

-

2-Methoxy-1-propanol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous dichloromethane (CH₂Cl₂).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 - 2.0 equivalents) to the stirred CH₂Cl₂.

-

In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.0 - 3.0 equivalents) in anhydrous CH₂Cl₂.

-

Add the DMSO solution dropwise to the oxalyl chloride solution via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting mixture at -78 °C for 15-20 minutes.

-

In another flask, dissolve 2-methoxy-1-propanol (1.0 equivalent) in anhydrous CH₂Cl₂.

-

Add the alcohol solution dropwise to the activated Swern reagent at -78 °C. Stir the reaction mixture at this temperature for 30-45 minutes.

-

Slowly add triethylamine (Et₃N, 5.0 equivalents) to the reaction mixture, ensuring the temperature remains below -60 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes.

-

Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-Methoxypropanal.

Materials:

-

2-Methoxy-1-propanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Sodium bicarbonate (NaHCO₃)

-

Standard glassware

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, add 2-methoxy-1-propanol (1.0 equivalent) and anhydrous dichloromethane.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.

-

While stirring at room temperature, add Dess-Martin periodinane (1.1-1.5 equivalents) in one portion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Dilute the mixture with diethyl ether and stir vigorously until the solid dissolves.

-

Separate the organic layer and wash it with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-Methoxypropanal.

Purification: Fractional Distillation

Due to its relatively low boiling point, fractional distillation is a suitable method for purifying 2-Methoxypropanal from less volatile impurities.

Materials:

-

Crude 2-Methoxypropanal

-

Fractional distillation apparatus (including a fractionating column, condenser, receiving flask, and heating mantle with a stirrer)

-

Boiling chips

-

Inert gas source (e.g., Nitrogen or Argon)

Procedure:

-

Set up the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

-

Charge the distilling flask with the crude 2-Methoxypropanal and a few boiling chips.

-

If the compound is sensitive to air, flush the apparatus with an inert gas.

-

Begin heating the distilling flask gently.

-

Carefully monitor the temperature at the head of the fractionating column.

-

Collect the fraction that distills over at the expected boiling point of 2-Methoxypropanal (literature values range from 64.7 to 80 °C).

-

Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

-

Store the purified 2-Methoxypropanal in a sealed container under an inert atmosphere, preferably at a low temperature.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the identity and assessing the purity of 2-Methoxypropanal.

Materials:

-

Purified 2-Methoxypropanal sample

-

Volatile organic solvent (e.g., dichloromethane or diethyl ether)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms or equivalent)

Experimental Conditions (General):

-

Injector Temperature: 250 °C

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass-to-charge ratio (m/z) range appropriate for the expected fragments of 2-Methoxypropanal (e.g., m/z 30-150).

Procedure:

-

Prepare a dilute solution of the 2-Methoxypropanal sample in a suitable volatile solvent.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 2-Methoxypropanal.

-

The mass spectrum should be compared with a library spectrum (if available) or analyzed for characteristic fragmentation patterns to confirm the structure. Expected fragments might include the molecular ion (M⁺) at m/z 88, and fragments corresponding to the loss of a methoxy group (M-31), an ethyl group (M-29), or other characteristic cleavages.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the public domain regarding the biological activity of 2-Methoxypropanal and its effects on cellular signaling pathways. Toxicity studies on the related compound, 2-methoxy-1-propanol, have indicated potential for developmental toxicity in animal models.[5][6][7] However, it is crucial to note that the aldehyde functionality in 2-Methoxypropanal could confer significantly different biological properties, including potential for increased reactivity and cytotoxicity. Further research, including in vitro and in vivo studies, is necessary to elucidate the pharmacological and toxicological profile of 2-Methoxypropanal.

Visualizations

General Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis, purification, and analysis of 2-Methoxypropanal.

Conclusion

2-Methoxypropanal is a simple yet potentially useful bifunctional molecule for organic synthesis. This guide has consolidated the currently available physical, chemical, and spectral data. While significant gaps in the experimental literature exist, particularly concerning a definitive melting point, detailed spectral assignments, specific reaction protocols, and biological activity, the information provided herein offers a solid foundation for researchers and drug development professionals. The generalized experimental protocols can serve as a starting point for the development of robust and optimized procedures. Further investigation into the properties and reactivity of 2-Methoxypropanal is warranted to fully unlock its potential in chemical and pharmaceutical research.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Methoxypropanal|lookchem [lookchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 2-Methoxypropanal | C4H8O2 | CID 110788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Investigations on the subchronic toxicity of 2-methoxypropanol-1(acetate) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. series.publisso.de [series.publisso.de]

An In-depth Technical Guide to the Safety and Handling of 2-Methoxypropanal

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. A complete, legally binding Safety Data Sheet (SDS) from a direct supplier should always be consulted for the most accurate and up-to-date information before handling 2-Methoxypropanal.

Introduction

2-Methoxypropanal (CAS No. 6142-38-7) is a chemical intermediate with potential applications in various fields of chemical synthesis.[1] A thorough understanding of its safety profile and proper handling procedures is paramount for ensuring the safety of laboratory and manufacturing personnel. This guide provides a comprehensive overview of the known hazards, physical and chemical properties, and recommended handling precautions for 2-Methoxypropanal, compiled from available safety and toxicological data.

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2-Methoxypropanal. It is important to note that some of this data may be based on computational models rather than experimental determination and should be treated as indicative.

| Property | Value | Source(s) |

| CAS Number | 6142-38-7 | [1][2][3] |

| Molecular Formula | C4H8O2 | [1][2] |

| Molecular Weight | 88.11 g/mol | [1] |

| Boiling Point | 64.7 °C at 760 mmHg | [2] |

| 78-80 °C | [3] | |

| Density | 0.893 g/cm³ | [2] |

| Vapor Pressure | 1.41E-12 mmHg at 25°C (Calculated) | [2] |

| Flash Point | Data not available | |

| Synonyms | 2-Methoxypropionaldehyde, Propanal, 2-methoxy- | [1] |

Hazard Identification and GHS Classification

2-Methoxypropanal is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its flammability and its irritant effects on the skin, eyes, and respiratory system.

GHS Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Source: PubChem

Toxicological Information

Detailed toxicological data for 2-Methoxypropanal is limited in publicly accessible literature. The following values are sourced from a secondary database, which references an unpublished report from Shell Chemical Company. Therefore, these values should be considered with caution.

| Test | Species | Route | Value | Source(s) |

| LD50 | Mouse | Oral | 950 mg/kg | [4] |

| LD50 | Rat | Oral | 940 mg/kg | [4] |

| LD50 | Rabbit | Dermal | 800 mg/kg | [4] |

| LCLo | Rat | Inhalation | 1500 ppm/4H | [4] |

Occupational Exposure Limits (OELs):

No specific Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) have been established for 2-Methoxypropanal.

Handling Precautions and Safety Recommendations

Based on the known GHS hazards, the following handling precautions are recommended. A logical workflow for determining these precautions is illustrated in the diagram below.

Caption: Logical workflow from GHS hazards to handling precautions for 2-Methoxypropanal.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Engineering Controls

-

Ventilation: Always handle 2-Methoxypropanal in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Fire Safety: Due to its high flammability, all sources of ignition (open flames, sparks, hot surfaces) must be eliminated from the work area. Use non-sparking tools and explosion-proof electrical equipment. Ensure that containers are properly bonded and grounded during transfer to prevent static discharge.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Keep away from heat, sparks, and open flames.

Spill and Disposal

-

In case of a spill, evacuate the area and eliminate all ignition sources.

-

Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: A Generalized Approach to Acute Toxicity Testing

While the specific experimental protocols for the toxicological data cited for 2-Methoxypropanal are not publicly available, the following diagram illustrates a generalized workflow for conducting acute toxicity studies (LD50/LC50) for a chemical substance. This provides a conceptual understanding of how such data is generated.

Caption: Generalized experimental workflow for acute toxicity testing of a chemical.

References

Spectroscopic Profile of 2-Methoxypropanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxypropanal (CAS No: 6142-38-7), a key organic compound with applications in various chemical syntheses. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-Methoxypropanal. Due to a lack of publicly available experimental spectra, the NMR and IR data are predicted based on established principles of spectroscopy and comparison with analogous structures. The mass spectrometry data is based on predicted fragmentation patterns.

Structure: ``` O // CH3 - CH - C - H | OCH3

Caption: Workflow for Spectroscopic Analysis of 2-Methoxypropanal.

Chiral Properties of 2-Methoxypropanal: A Technical Guide for Researchers

Introduction

2-Methoxypropanal, a chiral aldehyde, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and other biologically active molecules. Its stereocenter at the C2 position offers the potential for stereoselective transformations, making a thorough understanding of its chiral properties essential for researchers in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the synthesis, separation, and potential stereoselective reactions of 2-Methoxypropanal, with a focus on experimental methodologies and data presentation.

Physicochemical and Chiral Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₂ | [1] |

| Molecular Weight | 88.11 g/mol | [1] |

| CAS Number | 6142-38-7 | [1] |

| Boiling Point | Not Reported | |

| Density | Not Reported | |

| (R)-2-Methoxypropanal Specific Rotation ([α]D) | Not Reported | |

| (S)-2-Methoxypropanal Specific Rotation ([α]D) | Not Reported |

Enantioselective Synthesis and Separation

The preparation of enantiomerically enriched or pure 2-Methoxypropanal is crucial for its application in stereoselective synthesis. Common strategies include the asymmetric synthesis from achiral precursors or the resolution of a racemic mixture.

Synthesis via Swern Oxidation

A common and efficient method for the synthesis of aldehydes from primary alcohols is the Swern oxidation. This method utilizes mild conditions, minimizing the risk of over-oxidation to the corresponding carboxylic acid. Racemic or enantiomerically enriched 2-Methoxypropanal can be synthesized from the corresponding 2-methoxypropanol.

Experimental Protocol: Swern Oxidation of 2-Methoxypropanol

-

Materials:

-

2-Methoxypropanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is placed under an inert atmosphere (e.g., Argon or Nitrogen).

-

Anhydrous DCM is added to the flask, followed by oxalyl chloride (1.5 equivalents). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of DMSO (2.2 equivalents) in anhydrous DCM is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The mixture is stirred for 15 minutes.

-

A solution of 2-methoxypropanol (1.0 equivalent) in anhydrous DCM is then added dropwise over 10 minutes, ensuring the temperature does not rise above -70 °C. The reaction is stirred for an additional 30 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm to room temperature.

-

Water is added to quench the reaction. The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-Methoxypropanal.

-

Purification can be achieved by distillation or column chromatography.

-

Chiral Separation by HPLC or GC

The separation of the enantiomers of 2-Methoxypropanal can be achieved using chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), employing a chiral stationary phase (CSP).

Experimental Protocol: Chiral HPLC/GC Separation (General Approach)

-

Instrumentation:

-

HPLC or GC system equipped with a suitable detector (e.g., UV for HPLC, FID for GC).

-

Chiral column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak® for HPLC; cyclodextrin-based columns for GC).

-

-

Mobile Phase/Carrier Gas:

-

HPLC: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

-

GC: An inert carrier gas such as helium or nitrogen.

-

-

Procedure:

-

Dissolve the racemic 2-Methoxypropanal in a suitable solvent.

-

Equilibrate the chiral column with the mobile phase (HPLC) or at the desired temperature program (GC).

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers. The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification.

-

Optimize the separation by adjusting the mobile phase composition, flow rate, and temperature (for HPLC) or the temperature program and carrier gas flow rate (for GC).

-

Stereoselective Reactions of 2-Methoxypropanal

The aldehyde functionality and the adjacent chiral center make 2-Methoxypropanal a valuable substrate for various stereoselective reactions, such as aldol additions. In these reactions, the existing stereocenter can influence the stereochemical outcome of the newly formed stereocenters.

Diastereoselective Aldol Reaction

The aldol reaction is a powerful tool for carbon-carbon bond formation. When a chiral aldehyde like 2-Methoxypropanal reacts with an enolate, two new stereocenters can be created. The inherent chirality of 2-Methoxypropanal can direct the approach of the enolate, leading to the preferential formation of one diastereomer over the other.

Reaction Workflow: Diastereoselective Aldol Reaction of 2-Methoxypropanal

The following diagram illustrates the general workflow for a diastereoselective aldol reaction involving 2-Methoxypropanal and a ketone-derived enolate. The stereochemical outcome (syn vs. anti) is influenced by the geometry of the enolate (E or Z) and the nature of the metal cation in the transition state, as described by the Zimmerman-Traxler model.[2]

Caption: General workflow of a diastereoselective aldol reaction.

Zimmerman-Traxler Transition State Model

The stereochemical outcome of the aldol reaction can often be predicted using the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state involving the metal cation, the enolate oxygen, and the aldehyde oxygen. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize steric hindrance, thus dictating the diastereoselectivity.

Caption: Zimmerman-Traxler transition state models.

Conclusion

2-Methoxypropanal is a chiral building block with significant potential in asymmetric synthesis. While specific chiroptical data remains to be fully documented in accessible literature, its synthesis and separation can be achieved through established organic chemistry methodologies. The stereocenter of 2-Methoxypropanal is expected to play a crucial role in directing the stereochemical outcome of reactions such as the aldol addition, making it a valuable tool for the construction of complex, stereochemically defined molecules. Further research into the specific chiral properties and reactivity of its enantiomers will undoubtedly expand its utility in the fields of drug discovery and development.

References

A Technical Guide to 2-Methoxypropanal: Commercial Availability, Suppliers, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxypropanal, a chiral aldehyde, is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. This technical guide provides an in-depth overview of the commercial availability of 2-Methoxypropanal, a summary of known suppliers, and a detailed exploration of its potential synthetic applications. The guide includes a representative experimental protocol for a key reaction involving analogous aldehydes and visual diagrams of relevant reaction pathways to aid in research and development.

Commercial Availability and Suppliers

2-Methoxypropanal is available from a number of chemical suppliers, though it is primarily intended for research and development purposes.[1][2] The product has achieved commercial mass production, indicating its accessibility for larger-scale synthetic needs.[3] Prospective buyers should note that pricing and detailed product specifications are often provided upon request.

Below is a summary of known suppliers for 2-Methoxypropanal and related compounds. Purity levels and available quantities may vary.

| Supplier | Product Name | CAS Number | Purity | Additional Notes |

| Biosynth | 2-Methoxypropanal | 6142-38-7 | High-quality reference standard | Available for pharmaceutical testing. Pricing and delivery times available upon inquiry.[1] |

| LookChem | 2-Methoxypropanal | 6142-38-7 | 97% (from raw suppliers) | Lists multiple raw suppliers and indicates commercial mass production.[3] |

| CymitQuimica | 2-Methoxypropanal | 6142-38-7 | 85% Min | Distributed for Biosynth; intended for lab use only.[2] |

| Fisher Scientific | (S)-(+)-2-Methoxypropanol | 116422-39-0 | 97% | A related chiral building block. |

| CPAChem | 2-Methoxypropanol | 1589-47-5 | Certified Reference Material | High-purity standard for analytical applications.[4] |

| HPC Standards | 2-Methoxy-1-propanol | 1589-47-5 | Laboratory chemical | Available in 100mg quantities.[5] |

Physicochemical Properties

A summary of key physicochemical data for 2-Methoxypropanal is provided below.

| Property | Value |

| Molecular Formula | C4H8O2 |

| Molecular Weight | 88.11 g/mol |

| CAS Number | 6142-38-7 |

| Boiling Point | 64.7 °C at 760 mmHg[3] |

| Density | 0.893 g/cm³[3] |

| SMILES | CC(C=O)OC |

Synthetic Applications and Experimental Protocols

2-Methoxypropanal's aldehyde functionality makes it a versatile reagent in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental to organic synthesis. Its utility is particularly notable in the construction of complex heterocyclic and acyclic structures.

The Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[6][7][8] The reaction involves the treatment of the carbonyl compound with a phosphorus ylide (a Wittig reagent), leading to the formation of an alkene and triphenylphosphine oxide.[6][7] The high stability of the triphenylphosphine oxide byproduct is a key driving force for this reaction.[7]

Representative Experimental Protocol: Solvent-Free Wittig Reaction

-

Materials:

-

Aldehyde (e.g., benzaldehyde as a model)

-

Phosphorane reagent (Wittig reagent)

-

Hexanes

-

5 mL conical reaction vial

-

Spin vane

-

Hot plate with stirring capability

-

-

Procedure:

-

To a clean, tared 5 mL conical reaction vial, add approximately 60 mg of the aldehyde and record the precise mass.

-

Based on the mass of the aldehyde, calculate the required mass of the phosphorane reagent.

-

Add a spin vane to the conical vial and begin stirring.

-

Add the solid phosphorane reagent to the stirring aldehyde in the conical vial.

-

Stir the mixture at room temperature for 15 minutes. Periodically scrape any solids from the vial walls into the mixture.

-

After 15 minutes, add hexanes to bring the total volume to 3 mL and stir rapidly to extract the product.

-

Prepare a filtering pipet with a small cotton plug and filter the solution to remove solid byproducts.

-

Transfer the filtered solution to a clean, tared vial.

-

Heat the vial on a hot plate at 90-100 °C with stirring to evaporate the hexanes (approximately 20 minutes).

-

Allow the vial to cool, remove the spin vane, and weigh the vial containing the product to determine the yield.

-

Characterize the product using appropriate analytical methods (e.g., IR spectroscopy, NMR spectroscopy).[9]

-

Logical Workflow for the Wittig Reaction

Caption: A generalized workflow for the Wittig reaction, illustrating the key stages from reactants to products.

The Pictet-Spengler Reaction: Tetrahydroisoquinoline Synthesis

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[10][11] This reaction is of significant importance in the synthesis of alkaloids and other pharmacologically active compounds.[12][13] The reaction is typically catalyzed by acid and can be influenced by the electronic nature of the substituents on the aromatic ring of the β-arylethylamine.[11]

Given the electrophilic nature of the iminium ion intermediate, 2-Methoxypropanal can serve as a suitable aldehyde component in this reaction.

General Mechanism of the Pictet-Spengler Reaction

Caption: The reaction mechanism of the Pictet-Spengler synthesis, a key method for producing tetrahydroisoquinoline scaffolds.

Conclusion

2-Methoxypropanal is a commercially available chiral building block with significant potential for applications in synthetic organic chemistry, particularly for researchers in drug discovery and development. While detailed experimental protocols for this specific reagent are not extensively published, its utility can be inferred from established methodologies for analogous aldehydes in key transformations such as the Wittig and Pictet-Spengler reactions. The information provided in this guide serves as a foundational resource for sourcing 2-Methoxypropanal and exploring its integration into synthetic research programs. Researchers are encouraged to contact the listed suppliers for the most current product specifications and availability.

References

- 1. 2-Methoxypropanal | 6142-38-7 | GAA14238 | Biosynth [biosynth.com]

- 2. 2-Methoxypropanal | CymitQuimica [cymitquimica.com]

- 3. 2-Methoxypropanal|lookchem [lookchem.com]

- 4. 2-Methoxypropanol CAS:1589-47-5 EC:216-455-5 [cpachem.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. mdpi.com [mdpi.com]

- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of 2-Methoxypropanal in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxypropanal, also known as 2-methoxypropionaldehyde, is a chiral aldehyde that serves as a valuable building block in organic synthesis. Its structure, featuring a methoxy group at the alpha position to the carbonyl, imparts unique reactivity and makes it a target of interest for the synthesis of various organic molecules, including potential pharmaceutical intermediates. This technical guide provides an in-depth review of 2-methoxypropanal, consolidating its physical and chemical properties, spectroscopic data, synthesis methodologies, and key chemical reactions.

Physicochemical and Safety Data

A summary of the key physicochemical properties of 2-methoxypropanal is presented in Table 1. This data is essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of 2-Methoxypropanal [1]

| Property | Value |

| Molecular Formula | C₄H₈O₂ |

| Molecular Weight | 88.11 g/mol |

| CAS Number | 6142-38-7 |

| IUPAC Name | 2-methoxypropanal |

| Synonyms | 2-methoxypropionaldehyde, 2-methoxypropional |

| Boiling Point | 78-80 °C |

| Density | 0.938 g/cm³ at 20 °C (for 2-methoxy-1-propanol) |

Safety and Hazard Information:

2-Methoxypropanal is classified as a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Spectroscopic Data

The structural characterization of 2-methoxypropanal relies on standard spectroscopic techniques. While publicly available, detailed spectra are limited, the expected characteristic signals are summarized below.

Table 2: Spectroscopic Data for 2-Methoxypropanal

| Technique | Expected Key Signals |

| ¹H NMR | - Aldehydic proton (CHO) singlet or doublet. - Methine proton (CH) quartet. - Methoxy protons (OCH₃) singlet. - Methyl protons (CH₃) doublet. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal in the downfield region. - Methine carbon (CH) signal. - Methoxy carbon (OCH₃) signal. - Methyl carbon (CH₃) signal. |

| IR Spectroscopy | - Strong C=O stretch characteristic of an aldehyde. - C-H stretch of the aldehyde. - C-O stretch of the ether linkage. - C-H stretches of the alkyl groups. |

Note: The exact chemical shifts and coupling constants would require experimental determination. PubChem indicates the availability of 13C NMR and IR spectra for 2-methoxypropanal.[1]

Synthesis of 2-Methoxypropanal

Proposed Synthetic Workflow: Oxidation of 2-Methoxy-1-propanol

This proposed workflow outlines the synthesis of 2-methoxypropanal from its alcohol precursor.

Caption: Proposed synthesis of 2-methoxypropanal.

Experimental Protocol: Oxidation of 2-Methoxy-1-propanol (Proposed)

This protocol is a general procedure based on standard oxidation reactions of primary alcohols to aldehydes and would require optimization for this specific substrate.

Materials:

-

2-Methoxy-1-propanol

-

Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure (using PCC):

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of 2-methoxy-1-propanol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or flash column chromatography to yield 2-methoxypropanal.

Key Reactions of 2-Methoxypropanal

As an aldehyde, 2-methoxypropanal is expected to undergo a variety of classical organic reactions. The following sections provide detailed, albeit generalized, experimental protocols for these transformations.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. 2-Methoxypropanal can be converted to a variety of substituted alkenes using this methodology.

Caption: General scheme of the Wittig reaction.

This protocol describes a general procedure for the Wittig olefination of an aldehyde.[2]

Materials:

-

2-Methoxypropanal

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C and add the strong base dropwise.

-

Stir the resulting ylide solution at 0 °C to room temperature for the time required for its formation.

-

Cool the ylide solution to 0 °C and add a solution of 2-methoxypropanal (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates the consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography.

Grignard Reaction

Grignard reagents readily add to aldehydes to form secondary alcohols. The reaction of 2-methoxypropanal with a Grignard reagent would yield a secondary alcohol with a new carbon-carbon bond.

Caption: Grignard reaction with an aldehyde.

This protocol outlines a general procedure for the addition of a Grignard reagent to an aldehyde.[3][4]

Materials:

-

2-Methoxypropanal

-

A suitable Grignard reagent (e.g., methylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-methoxypropanal (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Grignard reagent (1.1 equivalents) dropwise via a syringe or an addition funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography.

Aldol Condensation

2-Methoxypropanal possesses an enolizable proton and can therefore undergo a self-aldol condensation or a crossed-aldol condensation with another carbonyl compound in the presence of a base or an acid.

Caption: Base-catalyzed self-aldol condensation.

This protocol provides a general procedure for a base-catalyzed aldol condensation.[5][6]

Materials:

-

2-Methoxypropanal

-

A base catalyst (e.g., sodium hydroxide, potassium hydroxide)

-

A suitable solvent (e.g., ethanol, water, or a mixture)

-

Hydrochloric acid (for neutralization)

Procedure:

-

Dissolve 2-methoxypropanal in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of the base catalyst dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization.

Conclusion

2-Methoxypropanal is a versatile chiral aldehyde with significant potential in organic synthesis. While detailed experimental procedures specifically for this compound are not abundant in readily accessible literature, its reactivity can be reliably predicted based on the fundamental principles of carbonyl chemistry. The generalized protocols provided herein for its synthesis and key reactions serve as a solid foundation for researchers to develop specific applications. Further investigation into the enantioselective synthesis and reactions of 2-methoxypropanal could open new avenues for the construction of complex, stereochemically-defined molecules relevant to the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis Using 2-Methoxypropanal as a Chiral Auxiliary—A Review of Principles

For Researchers, Scientists, and Drug Development Professionals

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the selective creation of stereoisomers, a critical consideration in the development of pharmaceuticals and other bioactive molecules. This document explores the conceptual framework of employing a chiral aldehyde, specifically 2-methoxypropanal, as a chiral auxiliary. It is important to note that while the principles of chiral auxiliary-based synthesis are well-established, the specific application of 2-methoxypropanal in this role is not widely documented in peer-reviewed literature. Therefore, this guide will focus on the fundamental principles of chiral auxiliaries and the potential, though not yet demonstrated, application of chiral aldehydes like 2-methoxypropanal, alongside established methods.

Introduction to Chiral Auxiliaries

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary directs a subsequent stereoselective transformation, leading to the formation of a new stereocenter in the substrate with a high degree of control. Following the reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product, and can ideally be recovered for reuse.

Key characteristics of an effective chiral auxiliary include:

-

High enantiomeric purity and ready availability.

-

Facile and high-yielding attachment to the substrate.

-

High degree of stereochemical control in the desired transformation.

-

Mild and efficient removal without racemization of the product.

-

Good recovery and recyclability.

Conceptual Application of a Chiral Aldehyde as an Auxiliary

While not a conventional approach, a chiral aldehyde such as (S)- or (R)-2-methoxypropanal could theoretically be employed as a chiral auxiliary. One plausible, though not widely practiced, method involves its conversion into a chiral acetal or ketal, which then acts as the auxiliary. In this scenario, the aldehyde itself is a precursor to the functional auxiliary.

A general workflow for such a hypothetical application is outlined below.

Application of 2-Methoxypropanal in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-methoxypropanal, a valuable chiral building block, in the synthesis of complex pharmaceutical agents. Emphasis is placed on its application in the total synthesis of potent natural products with significant therapeutic potential.

Introduction

2-Methoxypropanal, particularly its chiral enantiomers such as (S)-2-methoxypropanal, is a versatile C3 building block in asymmetric synthesis. Its utility stems from the presence of a stereocenter adjacent to a reactive aldehyde functionality and a methoxy group, which can influence the stereochemical outcome of reactions and serve as a synthetic handle. This aldehyde is typically prepared by the mild oxidation of its corresponding alcohol, (S)-2-methoxypropan-1-ol. Its application is prominent in the synthesis of polyketide natural products, where the stereocontrolled construction of carbon chains is paramount.

Key Applications in Pharmaceutical Synthesis

The primary application of chiral 2-methoxypropanal in pharmaceutical synthesis is as a key intermediate in the construction of complex molecular architectures. Two notable examples are the synthesis of (+)-discodermolide, a potent microtubule-stabilizing anticancer agent, and the synthesis of a precursor to (-)-tuberostemonine, an alkaloid with antitussive and insecticidal properties.

Synthesis of a (+)-Discodermolide Fragment

(+)-Discodermolide is a marine-derived polyketide that has shown significant promise as an anticancer agent due to its ability to stabilize microtubules, a mechanism shared with the successful drug Taxol®.[1] The total synthesis of this complex molecule has been a significant challenge, and chiral building blocks like (S)-2-methoxypropanal are crucial for establishing the numerous stereocenters in the molecule. In several synthetic routes, a fragment of discodermolide is constructed via a highly diastereoselective aldol reaction involving an enolate and a chiral aldehyde derived from (S)-2-methoxypropan-1-ol.[2][3]

Synthesis of a (-)-Tuberostemonine Precursor

(-)-Tuberostemonine is a structurally complex alkaloid isolated from the roots of Stemona tuberosa. It has been used in traditional medicine for its antitussive effects.[4] The synthesis of a key fragment of (-)-tuberostemonine can be achieved through a Horner-Wadsworth-Emmons reaction of (S)-2-methoxypropanal, which efficiently introduces an α,β-unsaturated ester moiety with control over the geometry of the double bond.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps involving 2-methoxypropanal.

Table 1: Oxidation of (S)-2-Methoxypropan-1-ol to (S)-2-Methoxypropanal

| Oxidation Method | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Reference |

| Dess-Martin Oxidation | Dess-Martin Periodinane | CH₂Cl₂ | 0 to RT | 2-3 | >95 | [5] |

Table 2: Key Carbon-Carbon Bond Forming Reactions with (S)-2-Methoxypropanal

| Reaction Type | Pharmaceutical Target | Key Reagents | Solvent | Temperature (°C) | Yield (%) | Diastereoselectivity (dr) | Reference |

| Aldol Reaction | (+)-Discodermolide fragment | Dicyclohexylboron enolate | Et₂O | -78 to 0 | 75 | 92:8 | [2] |

| Horner-Wadsworth-Emmons | (-)-Tuberostemonine precursor | Triethyl phosphonoacetate, NaH | THF | 0 to RT | Not specified | Predominantly E-isomer |

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Methoxypropanal via Dess-Martin Oxidation

This protocol describes the oxidation of the primary alcohol (S)-2-methoxypropan-1-ol to the corresponding aldehyde, (S)-2-methoxypropanal, using Dess-Martin periodinane (DMP).[6]

Materials:

-

(S)-2-Methoxypropan-1-ol

-

Dess-Martin periodinane (1.2 equivalents)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve (S)-2-methoxypropan-1-ol (1.0 equivalent) in anhydrous CH₂Cl₂ (0.2 M) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.2 equivalents) to the stirred solution in one portion.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the biphasic mixture vigorously for 30 minutes until all solids dissolve.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to afford crude (S)-2-methoxypropanal. The product is often used in the next step without further purification due to its volatility.

Protocol 2: Diastereoselective Aldol Reaction for a (+)-Discodermolide Fragment

This protocol outlines a dicyclohexylboron-mediated anti-aldol reaction to couple a ketone with (S)-2-methoxypropanal, a key step in constructing a fragment of (+)-discodermolide.[2]

Materials:

-

Ketone fragment

-

Dicyclohexylboron triflate ((c-Hex)₂BOTf)

-

Triethylamine (Et₃N)

-

(S)-2-Methoxypropanal (from Protocol 1)

-

Anhydrous diethyl ether (Et₂O)

-

Methanol (MeOH)

-

pH 7 buffer

-

30% Hydrogen peroxide (H₂O₂)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the ketone (1.0 equivalent) in anhydrous Et₂O in a flask under an inert atmosphere and cool to -78 °C.

-

Add triethylamine (1.2 equivalents) followed by the dropwise addition of dicyclohexylboron triflate (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes to form the boron enolate.

-

Cool the reaction mixture back to -78 °C.

-

Add a solution of crude (S)-2-methoxypropanal (1.2 equivalents) in anhydrous Et₂O dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction at 0 °C by the addition of methanol, followed by pH 7 buffer and 30% hydrogen peroxide.

-

Stir the mixture vigorously for 1 hour at room temperature.

-

Extract the aqueous layer with Et₂O.

-

Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired aldol adduct.

Protocol 3: Horner-Wadsworth-Emmons Reaction for a (-)-Tuberostemonine Precursor

This protocol describes the olefination of (S)-2-methoxypropanal to form an α,β-unsaturated ester, a precursor to a key fragment of (-)-tuberostemonine.[7][8]

Materials:

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Triethyl phosphonoacetate

-

Anhydrous tetrahydrofuran (THF)

-

(S)-2-Methoxypropanal (from Protocol 1)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

In a flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF (0.5 M) and cool to 0 °C.

-

Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting clear solution to 0 °C.

-

Add a solution of crude (S)-2-methoxypropanal (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3-4 hours. Monitor by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

Mandatory Visualization

Synthetic Workflows

Caption: Synthetic workflow for the preparation and application of (S)-2-methoxypropanal.

Biological Signaling Pathway

Caption: Simplified pathway of (+)-discodermolide-induced cell cycle arrest.

References

- 1. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 2. Discodermolide - Wikipedia [en.wikipedia.org]

- 3. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols: 2-Methoxypropanal as a Precursor in Fine Chemical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 2-methoxypropanal as a versatile precursor in the synthesis of fine chemicals, with a particular focus on its potential application in the agrochemical sector. Detailed model protocols for key chemical transformations are provided to guide laboratory synthesis.

Introduction

2-Methoxypropanal is a chiral aldehyde that holds potential as a valuable building block in organic synthesis. Its structure, featuring a methoxy group on the alpha-carbon to the aldehyde, allows for a variety of chemical transformations to produce chiral molecules of interest in the pharmaceutical and agrochemical industries. While specific, publicly available protocols for 2-methoxypropanal are limited, its reactivity can be inferred from analogous aldehydes, making it a target for the synthesis of complex molecules.